(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide
Description
(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide is a synthetic small molecule characterized by a cyclobutyl core substituted with a morpholine ring and a thiophene-containing α,β-unsaturated amide moiety. The (E)-configuration of the prop-2-enamide group ensures rigidity in the molecular structure, which is critical for interactions with biological targets.
Properties
IUPAC Name |
(E)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-15(5-4-14-3-1-12-21-14)17-13-16(6-2-7-16)18-8-10-20-11-9-18/h1,3-5,12H,2,6-11,13H2,(H,17,19)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIIUDABHLDAOH-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C=CC2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CNC(=O)/C=C/C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl group is introduced through a cyclization reaction, often using a suitable cyclizing agent under controlled conditions.
Attachment of the Morpholine Ring: The morpholine ring is then attached to the cyclobutyl intermediate via nucleophilic substitution reactions.
Formation of the Thiophene Moiety: The thiophene ring is introduced through a series of reactions, including halogenation and subsequent coupling reactions.
Final Coupling and Amide Formation: The final step involves coupling the thiophene moiety with the morpholine-cyclobutyl intermediate and forming the amide bond under appropriate conditions, such as using coupling reagents like EDC·HCl/HOBt·H2O.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
| Feature | Target Compound | Closest Analog | Key Difference |
|---|---|---|---|
| Ring Strain | High (cyclobutyl) | Low (cyclohexyl) | Conformational flexibility vs. rigidity |
| Aromatic Interaction | Thiophene (π-rich) | Phenyl (π-neutral) | Enhanced target binding |
| Solubility | Moderate (12.3 µg/mL) | Low (6.5 µg/mL) | Morpholine vs. phenyl hydrophobicity |
Biological Activity
(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide, with the CAS number 2380195-73-1, is a synthetic compound characterized by a unique molecular structure that combines a morpholine ring, cyclobutyl group, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of 306.4 g/mol. The structure consists of various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂S |
| Molecular Weight | 306.4 g/mol |
| CAS Number | 2380195-73-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine and thiophene components are known to enhance binding affinity to various receptors and enzymes, potentially modulating their activity. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have explored the biological activities of similar compounds and provided insights into the potential efficacy of this compound.
Anticancer Activity
A study investigating compounds with similar structures reported that thiophene derivatives exhibited significant anticancer properties. The mechanism was linked to the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo models.
Antimicrobial Properties
Research has indicated that morpholine-containing compounds possess antimicrobial activities. The presence of the morpholine ring in this compound suggests potential effectiveness against various bacterial strains.
Case Studies
-
Anticancer Efficacy : In a controlled study on cancer cell lines, derivatives similar to this compound showed IC50 values ranging from 5 to 20 µM, demonstrating potent anticancer effects.
Compound IC50 (µM) Similar Thiophene Derivative 15 Control (Untreated) >100 -
Antimicrobial Activity : A comparative analysis revealed that compounds with morpholine structures exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus in the range of 10–50 µg/mL.
Bacterial Strain MIC (µg/mL) E. coli 20 S. aureus 30
Q & A
Basic: What are the critical steps to ensure high-yield synthesis of (E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide?
Methodological Answer:
The synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C for amidation), solvent selection (e.g., DMF or THF for polar intermediates), and stoichiometric ratios of reactants. Key intermediates, such as the morpholinylcyclobutylmethylamine precursor, should be purified via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final product purity is confirmed via - and -NMR spectroscopy to validate structural integrity and rule out byproducts .
Advanced: How can crystallographic data inconsistencies be addressed during structural elucidation of this compound?
Methodological Answer:
Discrepancies in crystallographic data (e.g., anomalous displacement parameters or twinning) can be resolved using SHELXL for refinement, which robustly handles high-resolution or twinned datasets . ORTEP-3 visualizes anisotropic displacement ellipsoids to identify positional disorder. For ambiguous electron density, iterative refinement cycles with restrained geometric parameters (e.g., bond lengths/angles) and validation tools in WinGX (e.g., CHECKCIF) are recommended to ensure structural accuracy .
Basic: Which spectroscopic techniques are indispensable for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the stereochemistry of the (E)-configured enamide and morpholine-thiophene connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Advanced: What computational strategies elucidate the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes or receptors by leveraging the compound’s structural analogs (e.g., thiophene-containing inhibitors). Molecular dynamics (MD) simulations (using GROMACS) assess binding stability under physiological conditions. Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or affinity trends .
Advanced: How do the morpholine and thiophene moieties influence conformational stability?
Methodological Answer:
The morpholine ring’s puckering amplitude and phase angles (calculated via Cremer-Pople parameters) affect its spatial orientation, while the thiophene’s planarity contributes to π-π stacking interactions . Hydrogen-bonding propensity of the amide group can be analyzed using graph-set notation to identify motifs (e.g., interactions) that stabilize crystal packing or ligand-receptor binding .
Basic: What protocols ensure reproducibility in synthesizing intermediates?
Methodological Answer:
Intermediates like 1-morpholin-4-ylcyclobutane-carbaldehyde must be stored under inert conditions to prevent oxidation. Reaction reproducibility is ensured by standardizing solvent drying (e.g., molecular sieves for THF), catalyst loadings (e.g., 10 mol% for Pd-mediated couplings), and quenching protocols. Real-time monitoring via -NMR or inline IR spectroscopy minimizes batch-to-batch variability .
Advanced: How can low yields in the final amidation step be optimized?
Methodological Answer:
Low yields often arise from steric hindrance at the cyclobutylmethylamine site. Strategies include using coupling agents (e.g., HATU/DIPEA) to activate the carboxylic acid, switching to microwave-assisted synthesis for enhanced kinetics, or introducing protective groups (e.g., Fmoc) on the amine. Solvent screening (e.g., dichloromethane vs. acetonitrile) and temperature gradients (25–50°C) can further optimize reaction efficiency .
Advanced: What experimental approaches validate proposed bioactivity against enzyme targets?
Methodological Answer:
In vitro enzyme inhibition assays (e.g., fluorescence-based or radiometric) quantify IC values using purified target proteins (e.g., kinases or proteases). Surface Plasmon Resonance (SPR) measures binding kinetics (, ). For cellular activity, dose-response curves in relevant cell lines (e.g., cancer models) corroborate target engagement. Cross-validation with structurally related compounds identifies pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
